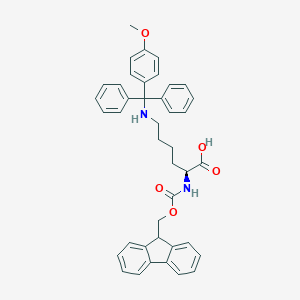

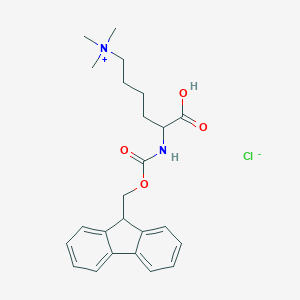

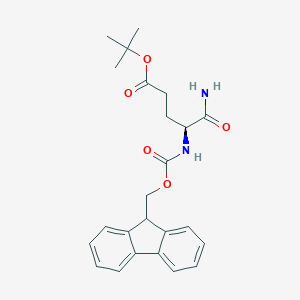

Fmoc-L-Glu(tBu)-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

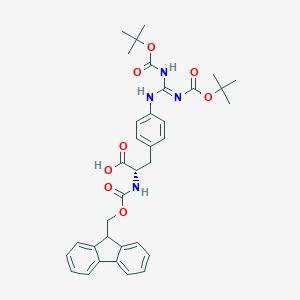

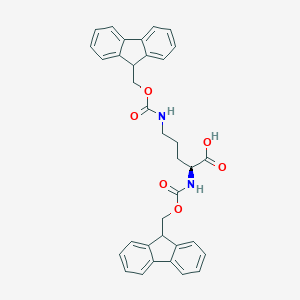

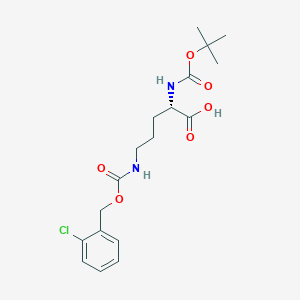

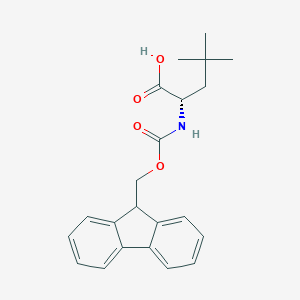

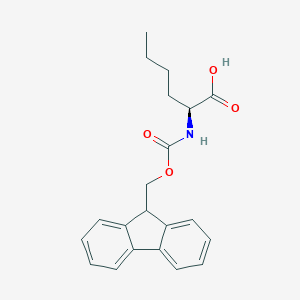

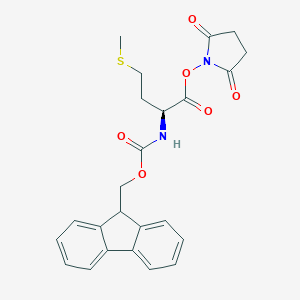

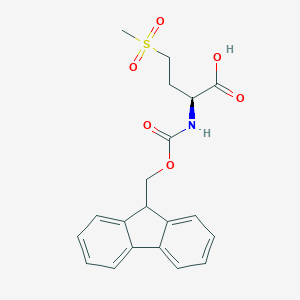

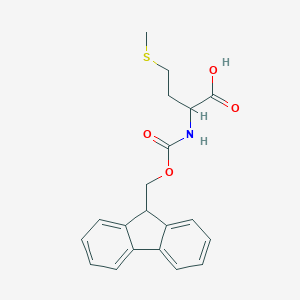

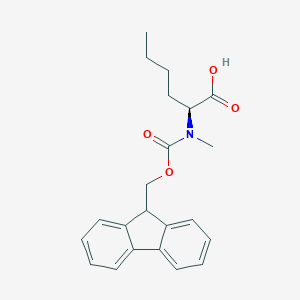

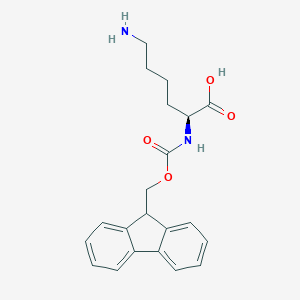

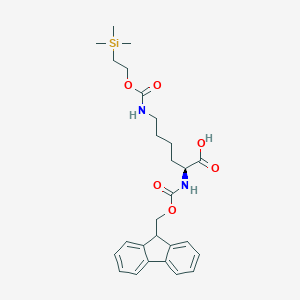

“Fmoc-L-Glu(tBu)-NH2” is a Fmoc derivative with an N-substituted tert-butyl ester molecule . It is widely used as a building block in peptide synthesis for the protection of amine groups .

Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively, facilitating the synthesis of branched esters, amides, lactams and lactones containing the glutamyl unit .Molecular Structure Analysis

The empirical formula of “Fmoc-L-Glu(tBu)-NH2” is C24H27NO6 . The molecular weight is 425.47 .Chemical Reactions Analysis

“Fmoc-L-Glu(tBu)-NH2” can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst . It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .Physical And Chemical Properties Analysis

“Fmoc-L-Glu(tBu)-NH2” is a white or gray-white solid crystal at room temperature and pressure . It has poor solubility in water and is insoluble in petroleum ether, but soluble in ethyl acetate, acetic acid, and N,N-dimethylformamide . The optical activity is [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) .Aplicaciones Científicas De Investigación

Greening Solid-Phase Peptide Synthesis

Researchers have focused on making the solid-phase peptide synthesis (SPPS) process more environmentally friendly by replacing hazardous solvents with greener alternatives. Fmoc-L-Glu(tBu)-NH2 plays a critical role in SPPS, which is widely used for synthesizing peptides with potential as drugs. The greening efforts aim to reduce the environmental and health impact of peptide synthesis without compromising the efficiency of the synthetic process (Al Musaimi et al., 2020).

Site-Specific Pegylation of Peptides

The modification of peptides with polyethylene glycol (PEG), known as pegylation, can enhance their stability, solubility, and biological half-life. Fmoc-L-Glu(tBu)-NH2 has been utilized in the solid-phase synthesis of pegylated peptides, demonstrating the compound's versatility in the modification of peptides at various positions, including the NH2-terminus, side-chain positions, and COOH-terminus. This approach enables the creation of peptides with improved pharmaceutical properties (Lu & Felix, 2009).

Development of Novel Peptidomimetics and Ligomers

Fmoc-protected bis-amino acids, including Fmoc-L-Glu(tBu)-NH2, have been utilized in the development of highly functionalized spiroligomers. These novel compounds have potential applications in creating diverse molecular architectures with specific stereochemical and functional properties, paving the way for the development of new materials and therapeutic agents (Xie et al., 2022).

Enhancing Analytical Techniques

The compound has also found applications in analytical chemistry, such as in the development of sensitive methods for the separation and concentration of amino acid enantiomers. This is crucial for understanding the biological role of these molecules and for the pharmaceutical industry (Lin et al., 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-24(2,3)31-21(27)13-12-20(22(25)28)26-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H2,25,28)(H,26,29)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOBISMBRGYPCV-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451961 |

Source

|

| Record name | Fmoc-L-Glu(tBu)-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Glu(tBu)-NH2 | |

CAS RN |

104090-92-8 |

Source

|

| Record name | Fmoc-L-Glu(tBu)-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.